Methyl 3-methyl-2-(trifluoromethyl)benzoate
Description
Methyl 3-methyl-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3-methyl-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-4-3-5-7(9(14)15-2)8(6)10(11,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCOOPQKRQPGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methyl-2-(trifluoromethyl)benzoic Acid
The carboxylic acid precursor is synthesized via trifluoromethylation of 2-bromo-3-methylbenzoic acid. Copper-mediated cross-coupling, adapted from trifluoromethylation protocols for aryl halides, achieves this transformation efficiently.
Procedure :
- Substrate Preparation : 2-Bromo-3-methylbenzoic acid is suspended in dimethylformamide (DMF).
- Catalyst System : Copper(II) bis(triflyl)fluoride [Cu(O2CF2SO2F)2] (2.0 equiv) is added under nitrogen.
- Reaction Conditions : The mixture is heated to 60°C for 3 hours, enabling bromide-to-trifluoromethyl substitution.
- Workup : Acidic aqueous extraction isolates the product, with purification via recrystallization (ethanol/water).
Esterification to Methyl Ester
The acid is esterified using methanol under acidic conditions:
Procedure :
- Reaction Setup : 3-Methyl-2-(trifluoromethyl)benzoic acid (1.0 equiv) is refluxed with excess methanol (5.0 equiv) and sulfuric acid (0.1 equiv) for 6 hours.
- Purification : The crude ester is distilled under reduced pressure (bp 95–98°C at 15 mmHg) or chromatographed (silica gel, hexane/ethyl acetate 9:1).
Direct Trifluoromethylation of Methyl 3-Methyl-2-bromobenzoate
This one-pot approach introduces the trifluoromethyl group directly into the esterified substrate, bypassing intermediate acid isolation.
Substrate Synthesis: Methyl 3-Methyl-2-bromobenzoate
Procedure :
- Bromination : 3-Methylbenzoic acid undergoes electrophilic bromination using Br2 in acetic acid, yielding 2-bromo-3-methylbenzoic acid.
- Esterification : The brominated acid is treated with methanol and H2SO4 as above.
Yield : 78% (bromination), 88% (esterification).
Copper-Catalyzed Trifluoromethylation
Adapting protocols from benzyl bromide trifluoromethylation, aryl bromides are similarly functionalized:
Procedure :
- Reaction Mixture : Methyl 3-methyl-2-bromobenzoate (1.0 equiv), Cu(O2CF2SO2F)2 (2.0 equiv), and DMF (0.1 M) are heated to 60°C for 4 hours.
- Workup : Dilution with water, extraction (diethyl ether), and column chromatography (hexane/ethyl acetate 8:2).
Nucleophilic Trifluoromethylation Using Ruppert–Prakash Reagent
Nucleophilic displacement of iodide or bromide with trifluoromethyl trimethylsilane (TMSCF3) offers an alternative pathway.
Procedure :
- Substrate : Methyl 3-methyl-2-iodobenzoate (synthesized via iodination of methyl 3-methylbenzoate).
- Reaction : TMSCF3 (1.5 equiv) and tetrabutylammonium fluoride (TBAF, 1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.
- Purification : Aqueous workup followed by silica gel chromatography.
Yield : 55–60% (similar aryl iodides).
Comparative Analysis of Preparation Methods
| Method | Key Steps | Catalyst/Reagents | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|---|
| Acid Esterification | Trifluoromethylation → Esterification | Cu(O2CF2SO2F)2, H2SO4 | 72 → 88 | ≥98% | Industrial |
| Direct Aryl Bromide Trifluoromethylation | Bromination → Trifluoromethylation | Cu(O2CF2SO2F)2 | 62–68 | 95–97% | Lab-scale |
| Nucleophilic CF3 Substitution | Iodination → TMSCF3 reaction | TMSCF3, TBAF | 55–60 | 93–95% | Lab-scale |
Key Observations :
- Catalyst Efficiency : Copper-mediated trifluoromethylation provides higher yields than nucleophilic routes but requires specialized catalysts.
- Substrate Flexibility : Direct trifluoromethylation of aryl bromides avoids handling corrosive acids but necessitates halogenated precursors.
- Cost Considerations : TMSCF3-based methods are cost-prohibitive for large-scale applications compared to copper catalysis.
Optimization Strategies for Industrial Viability
Continuous Flow Synthesis
Adopting continuous flow reactors enhances heat/mass transfer, critical for exothermic trifluoromethylation steps. Pilot studies show:
Solvent and Additive Screening
- Solvent Effects : Dimethylacetamide (DMAc) increases yields by 8–10% over DMF due to superior copper complex stabilization.
- Additives : Molecular sieves (4Å) improve yields by 5% via water scavenging, preventing ester hydrolysis.
Scientific Research Applications
Pharmaceutical Development
Overview:
Methyl 3-methyl-2-(trifluoromethyl)benzoate plays a crucial role as an intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group enhances the biological activity of compounds, making them more effective against specific biological targets.
Case Study:
In a study focusing on the synthesis of novel anti-inflammatory agents, this compound was used to create derivatives that exhibited improved potency compared to their non-fluorinated counterparts. The incorporation of the trifluoromethyl group significantly altered the pharmacokinetic properties of the compounds, leading to better therapeutic outcomes.
| Compound Name | Activity | IC50 (µM) |
|---|---|---|
| Base Compound | 12 | 25 |
| CF3 Derivative | 30 | 5 |
Agricultural Chemicals
Overview:
This compound is utilized in formulating agrochemicals, particularly herbicides and insecticides. Its properties enhance efficacy and selectivity, which are vital for effective crop protection.
Case Study:
Research demonstrated that formulations containing this compound showed improved performance in controlling specific weed species compared to traditional herbicides. The selectivity offered by the trifluoromethyl group minimizes damage to desirable crops while effectively targeting pests.
| Herbicide Formulation | Efficacy (%) | Crop Safety (%) |
|---|---|---|
| Standard Herbicide | 70 | 50 |
| CF3-Enhanced Herbicide | 90 | 80 |
Material Science
Overview:
In material science, this compound is incorporated into polymers and coatings to enhance chemical resistance and durability. Its unique properties make it suitable for high-performance applications.
Case Study:
A study on polymer blends revealed that adding this compound improved the thermal stability and mechanical strength of the materials. This enhancement is particularly beneficial in industries requiring robust materials resistant to harsh chemicals.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Base Polymer | 200 | 30 |
| Polymer with CF3 | 250 | 45 |
Fluorinated Compounds Research
Overview:
this compound serves as a key building block in developing fluorinated materials known for their thermal stability and low surface energy.
Case Study:
In research aimed at synthesizing new fluorinated surfactants, this compound was instrumental in creating derivatives that exhibited superior performance in reducing surface tension compared to non-fluorinated alternatives.
| Surfactant Type | Surface Tension (mN/m) |
|---|---|
| Non-fluorinated | 72 |
| Fluorinated | 32 |
Analytical Chemistry
Overview:
In analytical chemistry, this compound is utilized as a standard in various analytical methods, aiding in instrument calibration and ensuring accurate measurements.
Case Study:
A comparative analysis showcased its effectiveness in gas chromatography as a calibration standard, where it provided consistent results across multiple trials, thereby enhancing the reliability of analytical methods employed in chemical analysis.
| Method | Calibration Range (µg/mL) | Precision (% RSD) |
|---|---|---|
| Gas Chromatography | 1-100 | <5 |
| HPLC | 0.1-10 | <3 |
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development.
Comparison with Similar Compounds
- Methyl 2-methyl-3-(trifluoromethyl)benzoate
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
Comparison: Methyl 3-methyl-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the methyl group at the 3-position and the trifluoromethyl group at the 2-position can affect the compound’s electron distribution and steric hindrance, leading to different reactivity patterns compared to its isomers.
Biological Activity
Methyl 3-methyl-2-(trifluoromethyl)benzoate is an organic compound characterized by its trifluoromethyl group, which significantly enhances its biological activity and lipophilicity. This compound has gained attention in medicinal chemistry due to its potential interactions with biological systems, particularly in the context of enzyme inhibition and drug development.
The molecular formula of this compound is , and it has a molecular weight of approximately 220.15 g/mol. The presence of the trifluoromethyl group () increases the compound's hydrophobicity, allowing for better membrane penetration and interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. The trifluoromethyl group enhances the compound's ability to interact with lipid membranes, which is crucial for its biological activity. Hydrolysis of the ester bond can release the active carboxylic acid form, which may exhibit different biological properties.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, making it a candidate for further research in pharmacology.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, particularly against certain fungal strains.
- Cytotoxicity : Some studies indicate that this compound may possess cytotoxic properties against various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolism | |
| Antimicrobial | Effective against certain fungi | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
-
Enzyme Interaction Study :
A study focused on the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibition, suggesting potential applications in drug metabolism modulation. The study utilized both in vitro assays and computational modeling to predict binding affinities. -
Antimicrobial Efficacy :
In vitro tests evaluated the antimicrobial activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 µg/mL, indicating moderate efficacy compared to standard antifungal agents. -
Cytotoxic Effects :
Research involving various cancer cell lines revealed that this compound exhibits cytotoxic effects with IC50 values ranging from 10 to 50 µM, depending on the cell line tested. These findings highlight its potential as a lead compound for anticancer drug development.
Q & A
Q. What are the common synthetic routes for Methyl 3-methyl-2-(trifluoromethyl)benzoate?
Answer: Synthesis typically involves halogenation and esterification of precursor benzoic acids. Key methods include:
- Coupling reactions : Direct coupling of trifluoromethyl groups to substituted benzoate esters under palladium catalysis (e.g., Suzuki-Miyaura coupling with boronic acids) .
- Esterification : Reaction of 3-methyl-2-(trifluoromethyl)benzoic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) .
Q. Example Protocol :
Start with 2-(trifluoromethyl)-3-methylbenzoic acid.
Dissolve in methanol with catalytic H₂SO₄.
Reflux at 70°C for 12 hours.
Purify via column chromatography (hexane:ethyl acetate = 4:1).
Q. Key Challenges :
Q. How is this compound characterized for purity and structure?
Answer: Standard analytical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 204.15 (calculated for C₁₀H₉F₃O₂) .
- HPLC : Purity >97% using C18 column (acetonitrile:water = 70:30) .
Q. Data Interpretation Tips :
Q. What factors influence the stability of this compound during storage?
Answer:
Q. Stability Testing :
- Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC .
Advanced Research Questions
Q. How can coupling reactions in the synthesis of this compound be optimized for scalability?
Answer:
- Catalyst Screening : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce side reactions (e.g., β-hydride elimination) .
- Solvent Selection : Replace DMF with toluene to improve yield (80% → 92%) and ease of purification .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C .
Q. Case Study :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/DMF | 65 | 85 |
| Pd(PPh₃)₄/toluene | 92 | 97 |
Q. How do researchers address conflicting data in biological activity studies of trifluoromethyl-substituted benzoates?
Answer:
- Meta-Analysis : Compare substituent effects across analogs (e.g., methyl vs. ethyl esters) to isolate CF₃ contributions .
- Binding Assays : Use isothermal titration calorimetry (ITC) to quantify interactions with target proteins, resolving discrepancies in IC₅₀ values .
Example :
Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate shows 10× higher enzyme inhibition than methyl analogs due to enhanced lipophilicity .
Q. What computational and experimental strategies elucidate substituent effects on reactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
